![molecular formula C12H19N B14473983 8,9-Dimethyl-2-azaspiro[5.5]undeca-1,8-diene CAS No. 67625-88-1](/img/structure/B14473983.png)
8,9-Dimethyl-2-azaspiro[5.5]undeca-1,8-diene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8,9-Dimethyl-2-azaspiro[55]undeca-1,8-diene is a spirocyclic compound characterized by a unique structure where a nitrogen atom is incorporated into the spiro ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8,9-Dimethyl-2-azaspiro[5.5]undeca-1,8-diene typically involves the condensation of specific precursors under controlled conditions. One common method involves the condensation of 4-(p-methoxyphenyl)-2-methylbutan-2-ol with nitriles in the presence of concentrated sulfuric acid . This reaction leads to the formation of the spirocyclic structure with the desired azaspiro configuration.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to ensure consistent product quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
8,9-Dimethyl-2-azaspiro[5.5]undeca-1,8-diene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced spirocyclic derivatives.
Substitution: The nitrogen atom in the spiro ring can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced spirocyclic compounds, and various substituted azaspiro compounds, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
8,9-Dimethyl-2-azaspiro[5.5]undeca-1,8-diene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential bioactivity.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound’s stability and reactivity make it useful in various industrial applications, including materials science and catalysis.
Wirkmechanismus
The mechanism by which 8,9-Dimethyl-2-azaspiro[5.5]undeca-1,8-diene exerts its effects involves interactions with specific molecular targets. The nitrogen atom in the spiro ring can form hydrogen bonds and other interactions with biological molecules, potentially affecting various pathways. The exact molecular targets and pathways are still under investigation, but the compound’s unique structure suggests it could interact with enzymes, receptors, or other proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-oxa-9-azaspiro[5.5]undecane: This compound has an oxygen atom in the spiro ring, which can lead to different chemical properties and reactivity.
1,3-dioxane-1,3-dithiane spiranes: These compounds contain both oxygen and sulfur atoms in the spiro ring, offering a different set of chemical behaviors.
1,3-oxathiane derivatives: These derivatives exhibit unique stereochemistry and reactivity due to the presence of oxygen and sulfur atoms.
Uniqueness
8,9-Dimethyl-2-azaspiro[5.5]undeca-1,8-diene is unique due to its specific azaspiro structure with two methyl groups at positions 8 and 9. This configuration imparts distinct chemical properties, making it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
67625-88-1 |
|---|---|
Molekularformel |
C12H19N |
Molekulargewicht |
177.29 g/mol |
IUPAC-Name |
9,10-dimethyl-2-azaspiro[5.5]undeca-1,9-diene |
InChI |
InChI=1S/C12H19N/c1-10-4-6-12(8-11(10)2)5-3-7-13-9-12/h9H,3-8H2,1-2H3 |
InChI-Schlüssel |
UCAOKLXNMRAJBR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(CC2(CCCN=C2)CC1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


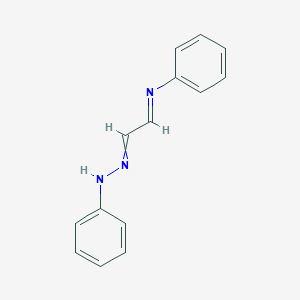
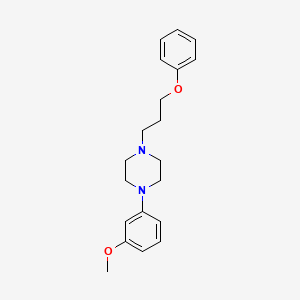


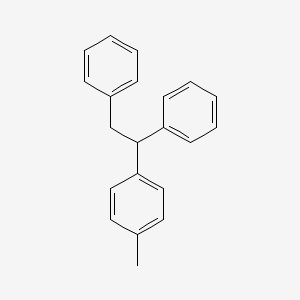
![2-Methyl-4-[2-(pyrimidin-2-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14473944.png)
![7-(Dimethylamino)pyrido[2,3-d]pyrimidin-5(8H)-one](/img/structure/B14473950.png)
![[(1E)-buta-1,3-dienyl]azanium;(Z)-4-hydroxy-4-oxobut-2-enoate](/img/structure/B14473955.png)
![4-Hydroxy-5,9-dimethyl-6,9-dihydronaphtho[1,2-b]furan-8(7H)-one](/img/structure/B14473963.png)
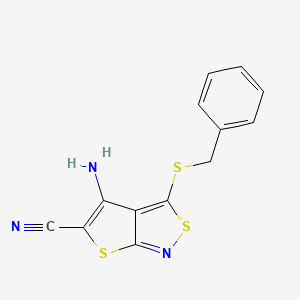
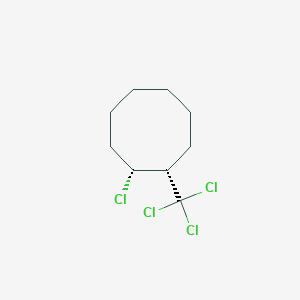
![2,6-Ditert-butyl-4-[1-(4-methoxyphenyl)ethylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14473984.png)
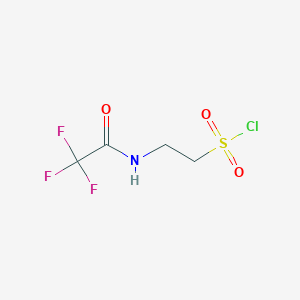
![1-[2-(Dimethylphosphanyl)ethyl]-N,N,1,1-tetramethylsilanamine](/img/structure/B14473993.png)
